Product packaging for Dimethyl ceanothate(Cat. No.:CAS No. 31300-24-0)

Dimethyl ceanothate

Cat. No.: B1670671
CAS No.: 31300-24-0
M. Wt: 514.7 g/mol
InChI Key: OTJNVRIBONQVIF-VSBKJJMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl Ceanothate is a chemical compound with the molecular formula C32H50O5 and is available for research and development purposes . This product is intended for research use only and is not intended for diagnostic or therapeutic uses. Researchers can access crystallographic data for this compound, which provides structural information vital for identification and further study . As a specialized reagent, researchers are exploring its potential applications and mechanisms of action. For more detailed information, please consult the scientific literature or contact us directly.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H50O5 B1670671 Dimethyl ceanothate CAS No. 31300-24-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31300-24-0

Molecular Formula

C32H50O5

Molecular Weight

514.7 g/mol

IUPAC Name

dimethyl (1R,2R,5S,8R,9R,10R,13R,14R,15R,16S,18R)-16-hydroxy-1,2,14,17,17-pentamethyl-8-prop-1-en-2-ylpentacyclo[11.7.0.02,10.05,9.014,18]icosane-5,15-dicarboxylate

InChI

InChI=1S/C32H50O5/c1-18(2)19-12-15-32(27(35)37-9)17-16-29(5)20(23(19)32)10-11-22-30(29,6)14-13-21-28(3,4)25(33)24(26(34)36-8)31(21,22)7/h19-25,33H,1,10-17H2,2-9H3/t19-,20+,21-,22-,23+,24+,25-,29+,30+,31-,32-/m0/s1

InChI Key

OTJNVRIBONQVIF-VSBKJJMFSA-N

SMILES

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(C(C5(C)C)O)C(=O)OC)C)C)C(=O)OC

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4([C@H]([C@@H](C5(C)C)O)C(=O)OC)C)C)C(=O)OC

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(C(C5(C)C)O)C(=O)OC)C)C)C(=O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dimethyl ceanothate;  dimethyl emmolate

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

Semisynthesis of Dimethyl Ceanothate from Ceanothic Acid

This compound is typically prepared through the semisynthesis of ceanothic acid. Ceanothic acid, a ceanothane-type triterpene, serves as the precursor for this synthesis. A common method for the preparation of this compound (ceanothic 2, 28-dimethyl ester) involves the reaction of ceanothic acid with methyl iodide in the presence of potassium carbonate in acetone. mdpi.comresearchgate.netnih.gov This reaction is typically stirred at room temperature for a period, such as 72 hours. mdpi.comnih.gov Following the reaction, the mixture is often worked up by pouring it into distilled water and extracting with an organic solvent like ethyl acetate. mdpi.comnih.gov The organic layer is then dried and evaporated to yield the crude esterified product, which can be further purified, for instance, by column chromatography. mdpi.comnih.gov This method allows for the introduction of methyl ester groups at the carboxylic acid functionalities of ceanothic acid.

An example of this semisynthesis is detailed below:

ReactantsReagents/ConditionsProductYield
Ceanothic acidCH₃I, K₂CO₃, Acetone, rt, 72 hCeanothic 2, 28-Dimethyl Ester91.3% mdpi.com

Design and Preparation of Analogues and Derivatives

The design and preparation of analogues and derivatives of ceanothic acid, including this compound, are essential for investigating structure-activity relationships and potentially enhancing desirable properties. Structural modifications can be performed through various synthetic routes, starting from the parent compound, ceanothic acid. mdpi.comresearchgate.netnih.gov Simple synthetic transformations such as esterification, reduction, and oxidation have been employed to generate a library of ceanothic acid derivatives. mdpi.comresearchgate.netnih.gov

Ceanothic acid possesses carboxylic acid groups and hydroxyl groups that are amenable to chemical modification. mdpi.com The synthesis of derivatives allows for the exploration of how changes in different parts of the triterpene scaffold influence biological activity.

Esterification and Other Modification Strategies to Enhance Bioactivity

Esterification is a common modification strategy applied to triterpenoids, including ceanothic acid, with the aim of enhancing bioactivity and solubility. medcraveonline.com The conversion of carboxylic acid groups to ester functionalities can alter the compound's lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion, and ultimately its interaction with biological targets.

For ceanothic acid, esterification, such as the formation of the dimethyl ester, has been explored. While this compound itself has shown moderate antiprotozoan activities, the strategy of esterification is broadly applied to triterpenoids to improve their biological profiles. medcraveonline.comresearchgate.netnih.gov For instance, esterification of selenylacetic acids and betulinic acid has been reported to improve their biological activities. researchgate.netnih.gov Other modification strategies beyond simple esterification, such as oxidation and reduction, also contribute to generating derivatives with potentially enhanced bioactivity. mdpi.comresearchgate.netnih.gov

Chemical Transformations for Structure-Activity Relationship Investigations

Chemical transformations are indispensable tools in Structure-Activity Relationship (SAR) investigations of triterpenoids like this compound and its derivatives. By systematically modifying specific functional groups or parts of the triterpene skeleton, researchers can gain insights into which structural features are crucial for biological activity.

For ceanothane triterpenoids, modifications have been made at various positions. Esterification of the carboxylic acid groups, as seen in the synthesis of this compound, is a fundamental transformation. mdpi.comresearchgate.netnih.gov Additionally, modifications at the hydroxyl group at C-3 have been explored, including oxidation to a ketone or ether formation. mdpi.comresearchgate.netnih.govnih.gov For example, oxidation of ceanothic acid with Jones reagent yields 3-oxo-ceanothic acid. mdpi.comnih.gov Other transformations, such as the formation of benzyl (B1604629) esters, have also been reported. mdpi.comnih.gov

These chemical transformations allow for the creation of a diverse set of analogues with variations in functional groups and polarity. Evaluating the biological activities of these systematically modified compounds helps to delineate the structural requirements for activity and guides the design of more potent or selective derivatives. SAR studies on related triterpenoids have also involved modifications to the A-ring and other parts of the molecule to understand their impact on activity. researchgate.netrsc.org

Structural Elucidation and Conformational Analysis

Application of Advanced Spectroscopic Techniques in Structural Confirmation

Spectroscopic methods play a pivotal role in determining the structure of complex organic molecules like dimethyl ceanothate. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information that allows for the comprehensive characterization of the compound.

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications in Structural Research

NMR spectroscopy is a powerful tool for elucidating the structure of ceanothane-type triterpenoids, providing detailed information about the carbon-hydrogen framework and the arrangement of functional groups. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are routinely employed.

1H NMR spectra provide insights into the types of protons present, their chemical environments, and their coupling interactions, which help in determining connectivity. For ceanothane triterpenes, 1H NMR signals characteristic of methyl groups, olefinic protons, and protons adjacent to oxygen-bearing carbons are observed nih.govscirp.orgscielo.br. For instance, the 1H NMR spectrum of this compound has shown characteristic singlets for methine hydrogens adjacent to carbon-ethoxyl and hydroxyl groups cdnsciencepub.com.

13C NMR spectroscopy provides information about the carbon skeleton, indicating the presence of methyl, methylene, methine, and quaternary carbons scirp.orgscielo.br. The chemical shifts of carbon atoms are particularly useful for identifying different functional groups and ring systems within the triterpene structure nih.govscirp.org.

NMR data for ceanothane derivatives often include characteristic signals. For example, ceanothane triterpenes typically contain a 19-isopropylidene group, identified by characteristic 1H NMR signals around δ 4.71, 4.89 (br s), and 1.75 (s, Me), and a 17-carboxylic acid function, indicated by a 13C NMR signal around δ 179.0 nih.gov.

Mass Spectrometry (MS) in Structural Characterization

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, aiding in the determination of its elemental composition and structural fragments. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is commonly used to obtain accurate mass measurements, allowing for the determination of the molecular formula scielo.brjmb.or.krnih.govfrontiersin.org.

The fragmentation pattern observed in MS/MS experiments can provide further structural details by breaking the molecule into smaller, characteristic ions snu.ac.kr. Analysis of these fragments helps in confirming the presence of specific substructures within the ceanothane skeleton. HR-ESI-MS data for ceanothane-type triterpenoids have been used to verify molecular formulas jmb.or.krnih.govfrontiersin.orgresearchgate.net. For example, the HR-ESI-MS of hovendulcisic acid B, a ceanothane-type triterpenoid (B12794562), showed a deprotonated molecular ion peak at m/z 499.3060, corresponding to the molecular formula C₃₀H₄₄O₆ frontiersin.org.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Studies

IR spectroscopy is used to identify the functional groups present in this compound by detecting characteristic vibrational frequencies. Absorption bands corresponding to hydroxyl groups (O-H), carbonyl groups (C=O) from esters and carboxylic acids, and carbon-carbon double bonds (C=C) are particularly informative for triterpenoids nih.govfrontiersin.orgresearchgate.netkib.ac.cnmdpi.com.

For this compound, IR spectra have shown bands indicative of an exomethylene group cdnsciencepub.com. The IR spectrum of ceanothic acid dimethyl ester (this compound) showed a band at 889 cm⁻¹, characteristic of an exomethylene group cdnsciencepub.com. This band disappeared upon catalytic hydrogenation, further supporting the assignment cdnsciencepub.com.

UV-Vis spectroscopy can provide information about the presence of conjugated systems within the molecule. While the basic ceanothane skeleton may not have strong UV absorption, the presence of conjugated double bonds or carbonyl groups can result in characteristic absorption maxima nih.govfrontiersin.orgresearchgate.net. UV data for some ceanothane-type triterpenoids have been reported, typically showing absorption in the low UV range nih.govfrontiersin.orgresearchgate.net.

Here is a table summarizing some characteristic IR absorption bands observed for ceanothane-type triterpenoids, which are relevant to the structural analysis of this compound:

Functional GroupCharacteristic IR Absorption (cm⁻¹)Reference
Hydroxyl (O-H)~3300-3500 nih.govfrontiersin.orgresearchgate.netkib.ac.cn
Carbonyl (C=O) (Ester)~1730-1750 scielo.brnih.govkib.ac.cnmdpi.comresearchgate.net
Carbonyl (C=O) (Carboxyl)~1680-1700 scielo.brnih.govfrontiersin.orgkib.ac.cnmdpi.com
C=C (Exomethylene)~880-890 cdnsciencepub.commdpi.com
C=C~1640-1650 nih.govfrontiersin.orgresearchgate.net

Crystallographic Analysis of this compound and Related Structures

X-ray crystallographic analysis provides definitive information about the three-dimensional structure of a molecule, including the precise bond lengths, bond angles, and conformation. Crystallographic studies of this compound and related ceanothane triterpenoids have been conducted to confirm structures determined by spectroscopic methods and to understand their solid-state conformation snu.ac.krtandfonline.com.

A crystallographic analysis of this compound has been reported snu.ac.kr. Such studies are invaluable for resolving ambiguities in structural assignments and providing a solid basis for further investigations, including conformational analysis and structure-activity relationships. Crystallography has also been used in the structural elucidation of other ceanothane-type triterpenoids, sometimes in conjunction with spectroscopic data researchgate.nettandfonline.com.

Computational Approaches to Conformational Studies and Molecular Modeling

Computational methods, such as quantum chemical calculations and molecular modeling, are increasingly used to complement experimental data in the study of triterpenoid structures and conformations. These approaches can predict spectroscopic parameters, explore potential conformations, and evaluate the relative stability of different conformers nih.govfrontiersin.orgfrontiersin.orgpreprints.org.

Quantum chemical calculations can be used to calculate NMR chemical shifts, vibrational frequencies (for IR spectra), and electronic circular dichroism (ECD) spectra, which can then be compared with experimental data to validate proposed structures and absolute configurations nih.govfrontiersin.orgfrontiersin.org. For example, computational studies have been used to calculate and compare ECD and NMR spectra of novel ceanothane-type triterpenoids with experimental data nih.govfrontiersin.orgfrontiersin.org.

Molecular modeling techniques, including molecular mechanics and dynamics simulations, can be applied to study the conformational landscape of this compound. These methods help in understanding the flexibility of the molecule and identifying the most stable conformers in different environments. Computational studies on ceanothane derivatives have also included molecular docking to explore interactions with biological targets, although this falls outside the scope of pure structural and conformational analysis nih.gov. The integration of computational and experimental methods provides a more complete understanding of the structural and conformational properties of this compound.

Investigations into Pre Clinical Biological Activities

Antiprotozoan Activity Assessments

Investigations into the antiprotozoan activity of dimethyl ceanothate have included assessments against Leishmania, Trypanosoma, and Plasmodium species. scielo.brscielo.brscite.ai

Leishmanicidal Efficacy in Parasitic Models

This compound has demonstrated moderate to low leishmanicidal activity in in vitro studies. biocat.comscielo.brscielo.brmedkoo.comscite.ai Specifically, it showed moderate activity with IC50 values ranging from 20 to 28 µg/mL against Leishmania parasites. scielo.brresearchgate.net

Trypanocidal Efficacy in Parasitic Models

Studies have indicated that this compound exhibits low trypanocidal activity. biocat.comscielo.brscielo.brmedkoo.comscite.ai The observed IC50 values for its activity against Trypanosoma species ranged from 30 to 70 µg/mL. scielo.brresearchgate.net

Antiplasmodial Investigations

Research has also included antiplasmodial investigations of this compound. scielo.brresearchgate.net However, it has been noted that this compound lacks significant antiplasmodial specificity, unlike other compounds such as betulinic acid, which appeared to contribute to the antiplasmodial activity observed in the crude extract from C. greggii var. yucatanensis. scielo.brscite.airesearchgate.net

Here is a summary of the antiprotozoan activities:

ActivityIC50 Range (µg/mL)Efficacy Level
Leishmanicidal20 - 28Moderate to Low biocat.comscielo.brscielo.brmedkoo.comscite.ai
Trypanocidal30 - 70Low biocat.comscielo.brscielo.brmedkoo.comscite.ai
AntiplasmodialNot specified as primary activityLow/Lacking specificity scielo.brscite.airesearchgate.net

Cellular Impact Studies in In Vitro Models

In addition to antiprotozoan assessments, the cellular impact of this compound has been evaluated in various in vitro models, focusing on antiproliferative effects and cellular viability. scielo.brscielo.brscite.ai

Evaluation of Antiproliferative Effects on Select Cell Lines

Studies have evaluated the antiproliferative effects of this compound on select cell lines, such as KB cells. scielo.brscielo.brresearchgate.netosti.gov Notably, this compound, along with several other metabolites tested, did not show antiproliferative activity against KB cells. scielo.brscielo.brresearchgate.netosti.gov

Assessment of Cellular Viability in Non-Target Models

Assessment of cellular viability in non-target models, including HEp-2 cells, has been conducted. scielo.brscielo.brresearchgate.netosti.gov Research indicates that this compound did not exhibit cytotoxic effects on these cell lines. scielo.brscielo.brmedkoo.comscite.airesearchgate.netosti.gov This suggests a degree of selectivity in its activity, showing effects against certain parasites but not causing cytotoxicity in the tested mammalian cell lines at the concentrations evaluated. scielo.brscielo.brmedkoo.comscite.airesearchgate.netosti.gov

Here is a summary of the cellular impact studies:

Cellular ImpactModel/Cell LineFinding
Antiproliferative EffectsKB cellsNo significant antiproliferative activity scielo.brscielo.brresearchgate.netosti.gov
Cellular ViabilityHEp-2 cellsNo cytotoxic effects observed scielo.brscielo.brmedkoo.comscite.airesearchgate.netosti.gov

Broader Spectrum Pre-clinical Biological Explorations of Triterpenoid (B12794562) Class

Pre-clinical studies have extensively explored the biological activities of triterpenoids, demonstrating their potential across various therapeutic areas. This class of natural compounds exhibits multifaceted properties that have been the subject of numerous investigations. hmdb.cauni.lunih.govnih.gov

Anti-inflammatory Response Pathways

Triterpenoids have demonstrated significant anti-inflammatory effects in pre-clinical models. Their mechanisms of action often involve the modulation of key signaling pathways involved in the inflammatory response. For instance, synthetic triterpenoids have been shown to limit the activation of NF-κB, a crucial transcriptional regulator in inflammation. dntb.gov.uanih.gov This is achieved, in part, by directly binding to and inhibiting IKK, which subsequently limits the nuclear translocation of NF-κB. dntb.gov.ua

Research on various triterpenoids, such as CDDO (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid), diosgenin, asiatic acid, asiaticoside, madecassoside, lupeol, and taraxerol, has provided evidence of their anti-inflammatory potential. nih.govdntb.gov.uanih.govresearchgate.netnih.govwikipedia.orgnist.govnist.gov These compounds have been observed to suppress inflammatory cytokines and mediators in various in vitro and in vivo models. nih.govnih.govnist.gov

Antioxidant Mechanisms

The antioxidant properties of triterpenoids have been well-documented in pre-clinical research. These compounds can exert their antioxidant effects through various mechanisms, including the direct scavenging of free radicals and the modulation of endogenous antioxidant defense systems. nih.govnih.govwikipedia.org

Studies employing assays such as DPPH and ABTS radical scavenging have shown that triterpenoids can effectively neutralize free radicals in a concentration-dependent manner. Furthermore, some triterpenoids have been linked to the activation of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), as well as the activation of pathways such as Nrf2/HO-1, which play a critical role in cellular defense against oxidative stress. nih.govwikipedia.org Specific triterpenoids exhibiting antioxidant activity in pre-clinical studies include lupeol, taraxerol, asiatic acid, ursolic acid, and oleanolic acid. nih.govwikipedia.orgnist.govnist.gov

Antimicrobial Properties

Triterpenoids have also demonstrated antimicrobial properties against a range of microorganisms, including bacteria and fungi, with some showing activity against drug-resistant strains. uni.lunih.govnih.govnist.gov Pre-clinical investigations have explored their potential as standalone antimicrobial agents or in combination with existing antibiotics, where synergistic effects have sometimes been observed. uni.lu

The mechanisms by which triterpenoids exert antimicrobial effects can involve disrupting the bacterial cell membrane, leading to increased permeability and leakage of intracellular components. Additionally, some triterpenoids may interfere with essential bacterial processes such as glycolysis, fatty acid synthesis, and peptidoglycan synthesis. Examples of triterpenoids that have shown antimicrobial activity in pre-clinical studies include sentulic acid, lupeol, taraxerol, ursolic acid, and oleanolic acid. nist.gov Limited research on semisynthetic this compound indicated moderate to low leishmanicidal and trypanocidal activities.

While extensive data specifically on the pre-clinical biological activities of this compound remains limited in the searched literature, the established anti-inflammatory, antioxidant, and antimicrobial properties of the broader triterpenoid class highlight potential avenues for future research into this specific compound.

Data Table: Examples of Pre-clinical Activities of Selected Triterpenoids

Compound NamePubChem CIDActivityNotes / Relevant FindingsSource(s)
CDDO400769Anti-inflammatoryLimits NF-κB activation by inhibiting IKK in preclinical models. dntb.gov.uanih.gov dntb.gov.uanih.gov
Diosgenin99474Anti-inflammatorySuppresses inflammation through downregulation of pathways like Akt and NF-κB. nih.gov nih.gov
Asiatic acid119034Anti-inflammatory, AntioxidantExhibits anti-inflammatory and antioxidant effects, modulates pathways like NF-κB. nist.gov nist.gov
Asiaticoside108062, 52912190, 11954171, 45Anti-inflammatory, AntioxidantShows anti-inflammatory and antioxidant properties. nist.gov nist.gov
Madecassoside161823, 24825675, 131801373, 20, 36, 44Anti-inflammatory, AntioxidantExhibits anti-inflammatory and antioxidant activities. dntb.gov.uanist.gov dntb.gov.uanist.gov
Lupeol259846Anti-inflammatory, Antioxidant, AntimicrobialShows anti-inflammatory, antioxidant, and antimicrobial activity; better antimicrobial activity than vancomycin (B549263) against some strains. nih.govwikipedia.orgnist.gov nih.govwikipedia.orgnist.gov
Taraxerol92097, 73170, 5, 11, 15, 19, 26Anti-inflammatory, Antioxidant, AntimicrobialPossesses anti-inflammatory, antioxidant, and antimicrobial properties. nih.govnist.gov uni.lunih.govnih.govnist.gov
Sentulic acid70683988AntimicrobialIsolated from Dillenia ochreata leaves, showed antibacterial activity against E. coli and S. aureus. researchgate.net researchgate.net
Ursolic acid64945, 129316832, 7, 10, 14, 18, 21, 25, 34, 38Anti-inflammatory, Antioxidant, AntimicrobialExhibits anti-inflammatory, antioxidant, and antimicrobial properties; shows synergistic effects with antibiotics. nih.gov nih.gov
Oleanolic acid10494, 49867939, 2, 5, 9, 18, 25, 33, 35, 39Anti-inflammatory, Antioxidant, AntimicrobialPossesses anti-inflammatory, antioxidant, and antimicrobial properties; shows synergistic effects with antibiotics. uni.lu nih.govuni.lunih.gov

Mechanistic Insights and Molecular Target Identification

Elucidation of Molecular Pathways Mediating Biological Responses

Dimethyl ceanothate and its derivatives have shown antiprotozoan activities, including leishmanicidal and trypanocidal effects. scite.aiscielo.brresearchgate.net Specifically, this compound has demonstrated moderate leishmanicidal activity against Leishmania donovani. scielo.br While the detailed molecular pathways underlying these effects are not fully understood for this compound, triterpenoids in general are known to modulate cellular signaling pathways and can induce apoptosis in cancer cells. ontosight.ai

Studies on other ceanothane derivatives have investigated their inhibitory activity against acetylcholinesterase (AChE), an enzyme involved in the regulation of the cholinergic system. researchgate.net Inhibition of AChE is a strategy being explored for the treatment of neurodegenerative disorders like Alzheimer's disease. researchgate.net Kinetic studies on certain ceanothic acid derivatives indicated competitive and reversible inhibition of AChE, suggesting interaction with the peripheral anionic site (PAS) of the enzyme. researchgate.net While this research pertains to derivatives, it highlights potential enzymatic pathways that triterpenoids like this compound might influence.

Computational Modeling for Target Prediction and Ligand-Receptor Interactions

Computational modeling techniques, such as molecular docking and molecular dynamics simulations, are valuable tools for predicting potential molecular targets and understanding ligand-receptor interactions. ebsco.commdpi.com These methods can provide insights into how a molecule like this compound might bind to specific proteins or enzymes. nih.gov

Molecular Docking Simulations

Molecular docking simulations are used to predict the preferred orientation and binding affinity of a ligand (like this compound) to a receptor (such as an enzyme or protein). mdpi.comnih.gov This technique helps to identify potential binding sites and the key interactions involved, such as hydrogen bonds and hydrophobic interactions. mdpi.com While specific molecular docking studies for this compound are not extensively detailed in the provided search results, research on other compounds, including other triterpenoids and dimethyl-containing molecules, demonstrates the application of this method in identifying potential targets like carbonic anhydrase I and cyclooxygenase enzymes. mdpi.commdpi.comnih.gov Collaborative frameworks involving computational chemists for molecular docking studies have been suggested to predict the target binding of compounds, including potential interactions with parasitic enzymes in the context of antiprotozoan activity.

Molecular Dynamics Simulations

Molecular dynamics simulations extend molecular docking by simulating the movement and interactions of atoms and molecules over time. ebsco.commdpi.comarxiv.org These simulations provide a more dynamic picture of the ligand-receptor complex, allowing researchers to study the stability of the interaction, conformational changes, and the influence of the surrounding environment. ebsco.commdpi.com This approach can offer deeper insights into the binding mechanism and the effects of ligand binding on the target's dynamics. ebsco.commdpi.com Although direct molecular dynamics studies specifically on this compound binding to a target are not highlighted, the technique is widely used to understand the behavior of biological molecules and their interactions with ligands. ebsco.commdpi.comarxiv.orgiisc.ac.inrsc.org

Enzymatic Inhibition and Modulation Studies

Studies have investigated the effects of this compound and related compounds on enzyme activity. As mentioned earlier, certain ceanothic acid derivatives have shown inhibitory activity against acetylcholinesterase. researchgate.net This inhibition was characterized as competitive and reversible, indicating that the compounds interact with the enzyme in a manner that can be overcome by increasing the substrate concentration. researchgate.netlibretexts.org

While this compound itself showed moderate antiprotozoan activity, some of its derivatives have been synthesized and tested for enhanced bioactivity. Research has focused on modifying the structure of ceanothic acid and its esters to improve their pharmacological properties. This includes the synthesis of acetyl this compound, which, along with this compound, showed moderate to low leishmanicidal and trypanocidal activities. scite.aiscielo.brresearchgate.net

Enzyme inhibition is a key mechanism by which many drugs exert their effects, either by binding to the active site or another site on the enzyme, thereby blocking its activity. libretexts.orgwikipedia.org The degree and type of inhibition (e.g., competitive, non-competitive) provide valuable information about the nature of the interaction between the inhibitor and the enzyme. libretexts.orgwikipedia.orgbmbreports.org

Structure Activity Relationship Sar Studies of Dimethyl Ceanothate and Its Derivatives

Correlating Structural Features with Biological Potency

Studies on dimethyl ceanothate and its derivatives, as well as related triterpenoids, have begun to correlate specific structural features with varying degrees of biological activity. This compound itself and its acetylated derivative, acetyl this compound, have shown moderate to low leishmanicidal and trypanocidal activities in certain investigations researchgate.netresearchgate.net. Notably, in one study, neither compound demonstrated cytotoxic or antiproliferative effects researchgate.netresearchgate.net. This suggests that for cytotoxic activity, the specific modifications present in this compound may not be optimal, or that other structural features common in more cytotoxic triterpenoids are absent.

General SAR studies on pentacyclic triterpenoids, including those of the lupane (B1675458) and ceanothane types, indicate that modifications to the A-ring play a significant role in various biological activities, including anticancer, antiviral, anti-inflammatory, antibacterial, antifungal, and antiparasitic effects researchgate.net. For instance, the presence and position of hydroxyl groups, as well as esterifications and other functional group modifications at positions like C-2, C-3, C-15, and C-23, have been shown to influence cytotoxicity in related triterpenoid (B12794562) classes like oleanane (B1240867) and ursane (B1242777) types rsc.org. Methoxy substitutions, compared to hydroxyl substitutions, have been suggested to exhibit better anticancer activity in some triterpene structures nih.gov.

Specific to the ceanothane and lupane types, investigations into antibacterial activity have provided some correlative data. A study on compounds from Ziziphus joazeiro, which included methylceanothate (a related compound to this compound), found that methylceanothate exhibited notable antibacterial activity against Staphylococcus aureus strains, including methicillin-resistant strains, with a minimum inhibitory concentration (MIC) of 16 µg/mL. In the same study, epigouanic acid A, another ceanothane type, also showed significant antibacterial activity (MIC 32 µg/mL), while other related lupane compounds like methylbetulinate, betulinic acid, and alphitolic acid were inactive at higher concentrations (128 µg/mL) researchgate.net. This highlights the importance of the specific structural nuances within the ceanothane and lupane skeletons and their functional groups for antibacterial potency.

CompoundStructural ClassAntibacterial Activity (MIC, µg/mL) against S. aureus strains
MethylceanothateCeanothane16 researchgate.net
Epigouanic acid ACeanothane32 researchgate.net
MethylbetulinateLupane>128 researchgate.net
Betulinic acidLupane>128 researchgate.net
Alphitolic acidLupane>128 researchgate.net

Note: Data extracted from research on compounds from Ziziphus joazeiro. researchgate.net

Identification of Pharmacophoric Elements for Optimized Activity

Identifying the pharmacophoric elements within the this compound structure and its analogues is crucial for understanding their mechanism of action and designing more potent compounds. While specific pharmacophore models for this compound are not extensively detailed in the available literature, general principles from related triterpenoid SAR studies can be applied.

In the context of antibacterial activity observed for methylceanothate, the specific arrangement of the ceanothane skeleton with its characteristic five-membered A-ring and the presence of the methyl ester group appear to be important pharmacophoric elements for this particular activity, especially when compared to the inactivity of related lupane compounds researchgate.net. The difference in activity between methylceanothate and epigouanic acid A, both ceanothanes but with structural variations, further underscores the sensitivity of biological activity to subtle structural changes within this class researchgate.net.

Computational approaches, such as molecular docking studies, are valuable tools in identifying potential pharmacophoric elements by predicting how these compounds interact with biological targets . Such studies can help to pinpoint the crucial atoms or functional groups involved in binding and activation or inhibition of specific pathways.

Rational Design of Enhanced Bioactive Analogues

The insights gained from SAR studies provide a basis for the rational design and synthesis of this compound analogues with potentially enhanced biological activities. By understanding which structural modifications lead to increased potency or altered activity profiles, chemists can synthesize targeted libraries of derivatives.

Approaches to rational design in triterpenoid chemistry often involve modifying the functional groups at key positions or altering the core ring structure nih.gov. For this compound, potential modifications could include:

Modification of the ester groups: Varying the alkyl chain length of the esters at C-2 and C-17 or converting them back to carboxylic acids or amides could impact lipophilicity and interactions with biological targets nih.gov.

Alterations to the hydroxyl group at C-3: Esterification (e.g., acetylation, as explored previously researchgate.netresearchgate.net) or etherification of this hydroxyl group can influence activity.

Skeletal modifications: While the core lupane/ceanothane skeleton is fundamental, introducing unsaturation or modifying other positions on the rings, based on SAR trends observed in related triterpenoids, could yield analogues with altered properties rsc.orgnih.gov.

Glycosylation: Attaching sugar moieties to hydroxyl groups can significantly impact solubility, bioavailability, and biological activity, as seen with other triterpenoids rsc.orgnih.gov.

Analytical Methodologies for Research and Quantification

Chromatographic Techniques in Research Purification and Analysis

Chromatographic techniques are fundamental for separating Dimethyl ceanothate from complex mixtures, such as natural extracts, and for assessing its purity. Various forms of chromatography are employed depending on the scale and purpose of the separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of compounds like this compound. HPLC separates components of a mixture based on their differential affinities for a stationary phase and a liquid mobile phase pumped under high pressure. muohio.edu Reverse phase chromatography, which employs a non-polar stationary phase and a polar mobile phase, is a common mode used in HPLC. muohio.edu HPLC coupled with UV detection has been used in the analysis of various compounds. cdc.govejgm.co.uk Studies have utilized HPLC-UV profiles in conjunction with chemometric analysis to correlate components with biological activity. researchgate.net Semi-preparative HPLC purification has been used to obtain fractions for further analysis. researchgate.net

Thin Layer Chromatography (TLC) and Flash Chromatography

Thin Layer Chromatography (TLC) is a simple, low-cost, and rapid analytical technique used to separate components of a mixture on a thin stationary phase supported by an inert backing. libretexts.org It is often used for monitoring the progress of reactions and assessing the purity of compounds on an analytical scale. libretexts.org Preparative TLC can be used for purifying small amounts of a compound. libretexts.org Analytical TLC is typically performed on silica (B1680970) gel plates and visualized using various methods, such as UV light or staining solutions like phosphomolybdic acid and ceric sulfate (B86663) in sulfuric acid. libretexts.orgscielo.brscielo.br

Flash chromatography is a preparative chromatographic technique that utilizes silica gel as the stationary phase and employs a mobile phase, often a gradient elution of solvents, to separate compounds. scielo.brscielo.br It is used for the purification of larger quantities of compounds compared to preparative TLC. scielo.brscielo.br For instance, purification of fractions from plant extracts using flash chromatography with solvent systems like hexane/acetone has been reported in the isolation of triterpenoids. scielo.brscielo.br Vacuum liquid chromatography (VLC), which also uses silica gel, is another related technique employed in the purification process. scielo.brscielo.br

Research findings have demonstrated the application of these techniques in the purification of compounds related to this compound from natural sources. For example, purification of plant root extracts using VLC and flash chromatography with various solvent gradients has led to the isolation of triterpenes, including precursors or related structures to this compound. scielo.brscielo.br

Table 1: Examples of Chromatographic Separations Mentioned in Research

TechniqueStationary PhaseMobile Phase ExamplesApplicationSource
Analytical TLCSilica gelOrganic solvents (e.g., Hexane/EtOAc)Monitoring reactions, assessing purity libretexts.orgscielo.brscielo.br
Preparative TLCSilica gelOrganic solventsPurification of small amounts libretexts.orgscielo.brscielo.br
Flash ChromatographySilica gelGradient elution (e.g., Hexane/Acetone)Purification of larger quantities scielo.brscielo.br
Vacuum Liquid Chromatography (VLC)Silica gelGradient elution (e.g., CH2Cl2/Acetone, CHCl3/hexane/MeOH)Purification of fractions scielo.brscielo.br
HPLCC18 RP-ThermoWater, Methanol (B129727), AcetonitrileAnalysis and purification, metabolomic profiling ejgm.co.ukresearchgate.net

Chemometric Approaches in Metabolomic Profiling

Chemometrics involves the application of statistical and mathematical methods to chemical data. frontiersin.organimbiosci.org In the context of metabolomic profiling, chemometric approaches are used to analyze complex datasets generated from analytical techniques like HPLC-UV or LC-MS to identify patterns, differentiate samples, and correlate chemical profiles with biological activities. researchgate.netfrontiersin.organimbiosci.orgmdpi.com

Principal Component Analysis (PCA) is an unsupervised chemometric method used for dimensionality reduction and visualizing the clustering of samples based on their metabolite profiles. frontiersin.organimbiosci.orgnih.gov It helps in identifying variations within datasets. frontiersin.organimbiosci.orgmdpi.com

Partial Least Squares (PLS) and Orthogonal Partial Least Squares (O-PLS) are supervised methods used for classification and correlating analytical data (e.g., HPLC profiles) with biological responses. researchgate.netanimbiosci.orgnih.gov These methods can help identify components or metabolites that are responsible for observed biological activities. researchgate.netanimbiosci.org

Research has shown the utility of combining chemometrics with analytical techniques for the analysis of natural product extracts. For example, the association of chemometric analysis (PCA and O-PLS) with HPLC-UV profiles and bioassay results has been demonstrated as a strategy for detecting and isolating bioactive metabolites from plant extracts. researchgate.net Chemometrics can also be used to identify potential biomarkers. animbiosci.org

Table 2: Chemometric Methods in Metabolomic Profiling

MethodTypeApplication
Principal Component Analysis (PCA)UnsupervisedDimensionality reduction, visualizing sample clustering, identifying variation
Partial Least Squares (PLS)SupervisedClassification, correlating analytical data with biological responses
Orthogonal Partial Least Squares (O-PLS)SupervisedClassification, correlating analytical data with biological responses

The application of chemometrics in metabolomic profiling provides a powerful framework for analyzing complex chemical data and extracting meaningful information related to the composition and biological relevance of compounds like this compound within their natural matrix.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes and Derivatization Strategies

Current research has explored some synthetic routes to ceanothane derivatives, including esterification, reduction, and oxidation of ceanothic acid. Dimethyl ceanothate itself has been prepared through esterification of ceanothic acid with methyl iodide in the presence of potassium carbonate. While these methods provide access to the compound, future efforts should focus on developing novel, more efficient, and environmentally sustainable synthetic routes. This could involve exploring alternative catalysts, reaction conditions, or starting materials to improve yield, reduce reaction time, and minimize waste generation.

Furthermore, the exploration of derivatization strategies represents a significant avenue for future research. Modifying the structure of this compound could lead to analogs with enhanced potency, improved pharmacokinetic properties, or altered biological selectivity. Research could focus on targeted modifications at specific functional groups to investigate structure-activity relationships in detail. High-throughput synthesis and screening of libraries of this compound derivatives could identify lead compounds with superior profiles for specific applications.

Advanced Mechanistic Characterization at Cellular and Subcellular Levels

While some biological activities of this compound and related ceanothane derivatives have been reported, a comprehensive understanding of its precise mechanisms of action at the cellular and subcellular levels is still developing. Future research should employ advanced cell biology techniques to elucidate how this compound interacts with cellular components. This could involve detailed studies on its cellular uptake, intracellular localization, and potential targets, such as enzymes, receptors, or signaling pathways.

Techniques such as high-resolution microscopy, live-cell imaging, and organelle-specific probes could provide insights into the subcellular distribution and dynamics of this compound. Investigating its effects on key cellular processes like cell cycle regulation, apoptosis, migration, and differentiation using techniques like flow cytometry and Western blotting would be crucial. Understanding the specific molecular interactions and downstream effects will be vital for rational drug design and predicting potential off-target effects.

Expansion of Pre-clinical Disease Models for Biological Efficacy

The evaluation of this compound's biological efficacy has likely been conducted in a limited range of pre-clinical models. To fully assess its therapeutic potential, future research needs to expand the spectrum of disease models utilized. This includes employing more complex and physiologically relevant in vitro models, such as co-culture systems, 3D cell cultures, and organoids, which better mimic the in vivo tissue environment.

Furthermore, testing this compound in a wider variety of in vivo animal models relevant to different diseases where its activity is hypothesized could provide critical data on its efficacy, pharmacokinetics, and potential toxicity in a living system. Establishing robust pre-clinical data in diverse models is essential before considering any translational steps towards clinical applications.

Exploration of Synergistic Effects with Other Biologically Active Compounds

Investigating the potential synergistic effects of this compound with other biologically active compounds is a promising area for future research. Combining this compound with existing therapeutic agents or other natural products could lead to enhanced efficacy, reduced required doses, or overcome resistance mechanisms. Synergistic effects have been observed with other dimethyl compounds, such as dimethyl sulfoxide (B87167) in enhancing the effect of glucagon-like peptide 1 (GLP-1) on insulin (B600854) secretion and gene transcription in INS-1 cells, or in optical clearing of gastric tissue when combined with glycerol. Similarly, dimethyl disulfide mixtures have shown synergistic activity against Meloidogyne incognita when combined with copper sulfate (B86663) or ammonium (B1175870) bicarbonate.

Studies could involve screening combinations of this compound with a panel of compounds in relevant in vitro and in vivo models to identify synergistic interactions. Mechanistic studies would then be required to understand the basis of the observed synergy, which could involve effects on multiple targets or pathways. This approach could pave the way for novel combination therapies with improved outcomes.

Integration of Omics Technologies in Mechanistic Discovery

The integration of high-throughput omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, will be instrumental in unraveling the complex mechanisms of action of this compound. Applying transcriptomics could reveal global changes in gene expression profiles in response to this compound treatment, identifying affected pathways and biological processes. Proteomics could provide insights into alterations in protein abundance, post-translational modifications, and protein-protein interactions. Metabolomics could help understand the metabolic consequences of this compound exposure.

Integrating data from multiple omics platforms can provide a holistic view of the cellular response to this compound, leading to the identification of key molecular targets, biomarkers of response, and potential resistance mechanisms. Advanced bioinformatics and computational tools will be essential for analyzing and interpreting the large datasets generated by these technologies. Spatial omics technologies could further provide spatially resolved molecular information, offering insights into the effects of this compound within the context of complex tissues.

Q & A

Q. How should researchers address batch-to-batch variability in DMC synthesis?

  • Methodological Answer : Implement quality control checks (e.g., TLC/HPLC for purity) and standardize raw material sources. Use design of experiments (DoE) to identify critical variables (e.g., humidity, catalyst age). Archive batch records with lot numbers for traceability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.